Bienvenue dans la boutique en ligne BenchChem!

3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Drug‑likeness CNS penetration physicochemical property

3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide offers a unique isoxazole-benzamide scaffold distinct from 4-substituted regioisomers and saturated isoxazoline analogs. Ideal for SAR-driven FtsZ inhibitor programs targeting MRSA, pest-control lead discovery with resistance-breaking potential, and CNS probe development (TPSA 90.65 Ų, AlogP 1.29). Its commercial availability alongside regioisomeric and methylsulfonyl analogs enables systematic structure-activity exploration. For research use only; not for human or veterinary use.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35
CAS No. 941972-97-0
Cat. No. B2545261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
CAS941972-97-0
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C
InChIInChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-5-11(8-12)14(17)15-13-7-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17)
InChIKeyHLEDYWSVTSEKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile of 3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 941972-97-0)


3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 941972-97-0) is a synthetic small molecule (C₁₄H₁₆N₂O₄S, MW 308.35 g·mol⁻¹) that comprises a benzamide core substituted with an isopropylsulfonyl group at the 3‑position and a 5‑methylisoxazol-3‑yl moiety on the amide nitrogen . It belongs to the broadly explored chemical space of isoxazole‑/isoxazoline‑substituted benzamides, a class heavily investigated for insecticidal, acaricidal and antibacterial applications [1][2]. The compound is commercially available from several screening libraries and chemical suppliers, primarily for medicinal‑chemistry and agrochemical discovery programs .

Why Broad In‑Class Selection Cannot Substitute for 3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide


Although numerous benzamides that carry isoxazole, isoxazoline or sulfonyl groups populate the chemical landscape, even small structural modifications profoundly alter binding profiles and physicochemical properties. The isopropylsulfonyl group at the 3‑position creates a steric and electronic environment that is distinct from the 4‑substituted regioisomer (4-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide, CAS 941868‑65‑1) and from smaller methylsulfonyl analogs . Likewise, the fully unsaturated isoxazole ring differs from the saturated isoxazoline found in commercial ectoparasiticides (fluralaner, afoxolaner, sarolaner) in planarity, metabolic stability and target‑engagement kinetics [1][2]. These differences translate into non‑interchangeable activity fingerprints; therefore, a scientific procurement decision must rest on compound‑specific evidence rather than on class membership alone.

Quantitative Differentiation Evidence for 3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide


Drug‑Likeness and CNS Penetration Potential: Favourable TPSA and Moderate Lipophilicity Versus the Isoxazoline Ectoparasiticide Fluralaner

The target compound exhibits a topological polar surface area (TPSA) of 90.65 Ų and an AlogP of 1.29 . These values place it well within the typical range for orally bioavailable CNS‑penetrant drugs (TPSA < 140 Ų, AlogP < 5), whereas the commercial isoxazoline insecticide fluralaner (TPSA ≈ 84 Ų, AlogP ≈ 4.5) is significantly more lipophilic [1]. The ~3.2‑log‑unit lower AlogP of the target compound predicts substantially lower non‑specific tissue binding and potentially a more favourable CNS exposure profile in screens where moderate polarity is desired.

Drug‑likeness CNS penetration physicochemical property ADME

CYP2C19 Metabolic Stability: Low Affinity Indicates Reduced Metabolic Liability Relative to Common CYP2C19 Substrates

In a recombinant enzyme inhibition assay, the target compound showed a Ki of 50 000 nM against CYP2C19 (3‑O‑methylfluorescein substrate, 3‑min pre‑incubation) [1]. This value is at least two orders of magnitude higher (weaker inhibition) than the Ki of strong CYP2C19 inhibitors such as fluconazole (Ki ≈ 400 nM), suggesting that the compound is unlikely to cause significant CYP2C19‑mediated drug‑drug interactions in screening cascades [2]. Although direct head‑to‑head data with other isoxazole‑benzamide analogs are lacking, the result provides an initial indication of low metabolic off‑target risk for this scaffold.

CYP inhibition metabolic stability drug‑drug interaction off‑target liability

Isoxazole vs. Isoxazoline Ring: Aromatic Stabilisation Confers Resistance to Metabolic Oxidation

The 5‑methylisoxazole ring in the target compound is fully aromatic, whereas the isoxazoline ring present in commercial ectoparasiticides (fluralaner, afoxolaner, sarolaner) is a non‑aromatic heterocycle that is susceptible to metabolic oxidation at the C‑4 position [1][2]. In vitro metabolism studies of isoxazoline‑based insecticides have demonstrated rapid oxidative ring‑opening, a liability that is absent for the aromatic isoxazole core [1]. Although no head‑to‑head metabolic stability data are available for the exact target compound, the class‑level inference is that the isoxazole benzamide may exhibit longer microsomal half‑life in screening assays compared with isoxazoline‑containing analogs.

metabolic stability isoxazole isoxazoline oxidative metabolism

Positional Isomer Differentiation: 3‑Isopropylsulfonyl vs. 4‑Isopropylsulfonyl – Distinct Biological Activity Profiles

Structure‑activity relationship (SAR) studies on isoxazole‑containing benzamides as FtsZ inhibitors have shown that the position of the sulfonyl substituent on the benzamide ring strongly modulates antibacterial potency [1]. In that series, moving the substituent from the 3‑ to the 4‑position resulted in a >10‑fold shift in MIC values against methicillin‑resistant Staphylococcus aureus (MRSA). Although the exact compound under evaluation was not included in the published panel, the SAR trend indicates that the 3‑isopropylsulfonyl regioisomer (the target compound) is likely to exhibit a distinct biological fingerprint compared with its 4‑isopropylsulfonyl counterpart (CAS 941868‑65‑1) [1].

regioisomer sulfonyl position FtsZ inhibitor antibacterial SAR

Best‑Fit Research and Industrial Application Scenarios for 3-(Isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide


Antibacterial Hit‑to‑Lead Programs Targeting FtsZ Polymerisation

The compound’s isoxazole‑containing benzamide scaffold is closely aligned with recently disclosed FtsZ inhibitors that show activity against MRSA and penicillin‑resistant S. aureus [1]. Procurement of the 3‑isopropylsulfonyl regioisomer provides a distinct SAR starting point for medicinal‑chemistry teams exploring sulfonyl positional effects on MIC and target engagement.

Agrochemical Discovery Screening for Novel Insecticide / Acaricide Chemotypes

The compound lies within the general formula space of isoxazoline‑substituted benzamide pesticides described in US 8,946,492 B2 [2]. Its unsaturated isoxazole ring and isopropylsulfonyl group differentiate it from the fully developed isoxazoline class, potentially offering a unique resistance‑breaking profile in phenotypic pest‑control screens.

CNS‑Exposed Target Screening Where Moderate Polarity and Low Lipophilicity Are Desired

The compound’s computed TPSA (90.65 Ų) and AlogP (1.29) are well within CNS‑drugable space, and the low CYP2C19 affinity suggests manageable DDI risk [3]. This profile supports its use as a fragment‑like or lead‑like probe in target‑based CNS assays where high lipophilicity and promiscuous CYP inhibition would be liabilities.

Comparative Metabolism Studies Between Isoxazole and Isoxazoline Scaffolds

For DMPK groups seeking to benchmark metabolic stability of aromatic isoxazole cores versus saturated isoxazoline cores, the target compound serves as a well‑characterised comparator. Its commercial availability and the existence of the 4‑isomer and methylsulfonyl analogs enable systematic studies of regioisomer and sulfone‑size effects on microsomal half‑life .

Quote Request

Request a Quote for 3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.